Product packaging for N-Ethyl-1,3,4-thiadiazole-2,5-diamine(Cat. No.:CAS No. 79010-42-7)

N-Ethyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B2894952
CAS No.: 79010-42-7
M. Wt: 144.2
InChI Key: HTKWZTLHPKKOLC-UHFFFAOYSA-N
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Description

N-Ethyl-1,3,4-thiadiazole-2,5-diamine (CAS 79010-42-7) is a chemical compound with the molecular formula C4H8N4S and a molecular weight of 144.198 g/mol. It is a derivative of the 1,3,4-thiadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its wide-ranging pharmacological potential . The 1,3,4-thiadiazole core is recognized as a privileged structure in drug discovery. Its unique electronic properties and mesoionic nature contribute to enhanced membrane permeability and favorable pharmacokinetic profiles, making it a valuable building block for developing bioactive molecules . This scaffold acts as a bioisostere of pyrimidine, which allows its derivatives to potentially interfere with critical cellular processes like DNA replication . As a research chemical, this compound serves as a key synthetic intermediate for the development of novel compounds with anticipated biological activities. Researchers utilize this diamine derivative to create more complex, disubstituted 1,3,4-thiadiazole structures . These novel compounds are frequently screened for antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains, as well as for antifungal properties . Furthermore, the 1,3,4-thiadiazole scaffold is extensively investigated for its anticancer potential , with numerous derivatives demonstrating potent antiproliferative effects against various human cancer cell lines, including breast, lung, and ovarian cancers . The primary research value of this compound lies in its utility as a versatile precursor for constructing new chemical entities aimed at combating microbial infections and cancer. >> This product is intended for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for use in human or veterinary diagnosis, therapeutics, or as a personal consumer product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N4S B2894952 N-Ethyl-1,3,4-thiadiazole-2,5-diamine CAS No. 79010-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-ethyl-1,3,4-thiadiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-2-6-4-8-7-3(5)9-4/h2H2,1H3,(H2,5,7)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKWZTLHPKKOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl 1,3,4 Thiadiazole 2,5 Diamine and Analogs

Established Cyclization Strategies for the 1,3,4-Thiadiazole (B1197879) Core

The formation of the 1,3,4-thiadiazole ring is a cornerstone of synthesizing N-Ethyl-1,3,4-thiadiazole-2,5-diamine and related compounds. Several reliable methods have been developed, primarily involving the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Synthesis from Thiosemicarbazides and Substituted Thiosemicarbazones

A prevalent and versatile method for synthesizing the 1,3,4-thiadiazole nucleus involves the cyclization of thiosemicarbazides or their corresponding thiosemicarbazones. nih.govsbq.org.br This approach is widely used due to the ready availability of the starting materials and the generally high yields of the resulting thiadiazole derivatives.

The cyclization of thiosemicarbazides with various reagents such as carboxylic acids, acid chlorides, or orthoesters in the presence of a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride is a common route. bu.edu.eg The reaction proceeds through an initial acylation of the thiosemicarbazide (B42300) followed by intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring. sbq.org.br For instance, the reaction of a thiosemicarbazide with an appropriate carboxylic acid derivative can lead to the formation of a 2,5-disubstituted-1,3,4-thiadiazole. sbq.org.br

Alternatively, oxidative cyclization of thiosemicarbazones offers another efficient pathway to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov Reagents such as ferric chloride are commonly employed to facilitate this transformation. nih.gov This method is particularly useful for introducing a variety of substituents at the 5-position of the thiadiazole ring, depending on the aldehyde or ketone used to form the initial thiosemicarbazone. nih.gov

Starting MaterialReagentProductReference
ThiosemicarbazideCarboxylic Acid/Dehydrating Agent2-Amino-5-substituted-1,3,4-thiadiazole bu.edu.eg
ThiosemicarbazoneFerric Chloride (FeCl3)2-Amino-5-substituted-1,3,4-thiadiazole nih.gov

Formation of 2,5-Diamino-1,3,4-thiadiazoles from Bithioureas

The synthesis of 2,5-diamino-1,3,4-thiadiazoles, the parent scaffold for this compound, can be effectively achieved through the cyclization of bithiourea. nih.govresearchgate.net This method provides a direct route to the diamino-substituted thiadiazole core.

A common approach involves the oxidative cyclization of bithiourea using a mild oxidizing agent. nih.gov For example, treatment of bithiourea with 3% hydrogen peroxide leads to the formation of 2,5-diamino-1,3,4-thiadiazole (B1295027). nih.govresearchgate.net Another method involves the use of acetic anhydride (B1165640), which results in the formation of a diacetyl derivative of 2,5-diamino-1,3,4-thiadiazole. nih.gov This diacetylated product can then be easily hydrolyzed to yield the parent 2,5-diamino-1,3,4-thiadiazole. nih.gov

Starting MaterialReagentProductReference
Bithiourea3% Hydrogen Peroxide (H2O2)2,5-Diamino-1,3,4-thiadiazole nih.govresearchgate.net
BithioureaAcetic AnhydrideN,N'-(1,3,4-thiadiazole-2,5-diyl)diacetamide nih.gov

Multi-Component and One-Pot Cyclization Reactions for Core Formation

To enhance synthetic efficiency and reduce the number of isolation and purification steps, multi-component and one-pot reactions have been developed for the synthesis of the 1,3,4-thiadiazole core. nih.govdntb.gov.ua These strategies involve the simultaneous reaction of three or more starting materials in a single reaction vessel to construct the target heterocyclic system.

One such example is the one-pot synthesis of 1,3,4-thiadiazole derivatives by reacting 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid. nih.gov This approach allows for the rapid generation of a library of diverse thiadiazole-containing molecules. nih.govdntb.gov.ua While not directly producing this compound, these methods highlight the potential for developing more streamlined syntheses of complex thiadiazole derivatives.

Derivatization and Functionalization Approaches at the Amino and Ring Positions

Once the 1,3,4-thiadiazole core is established, further derivatization and functionalization can be carried out to introduce the desired substituents, such as the ethyl group in this compound. These modifications can be performed on the exocyclic amino groups or directly on the thiadiazole ring.

N-Alkylation and N-Acylation of Amine Groups on the Thiadiazole Scaffold

The amino groups of 2,5-diamino-1,3,4-thiadiazole are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. nih.gov These reactions provide a straightforward method for introducing a variety of alkyl and acyl groups, thereby modifying the properties of the parent compound.

N-alkylation can be achieved by reacting the amino-thiadiazole with an appropriate alkyl halide in the presence of a base. nih.gov For the synthesis of this compound, this would involve the reaction of 2,5-diamino-1,3,4-thiadiazole with an ethylating agent like ethyl iodide or diethyl sulfate. The reaction conditions can be controlled to favor mono- or di-alkylation.

N-acylation is typically performed using acyl chlorides or anhydrides in the presence of a suitable base. This reaction leads to the formation of amide derivatives, which can serve as key intermediates for further transformations or as final products with specific biological activities.

Reaction TypeReagentFunctional Group IntroducedReference
N-AlkylationAlkyl HalideAlkyl Group nih.gov
N-AcylationAcyl Chloride/AnhydrideAcyl Group nih.gov

Substitution Reactions on the 1,3,4-Thiadiazole Ring System

Direct substitution on the carbon atoms of the 1,3,4-thiadiazole ring is generally challenging due to the electron-deficient nature of the ring. sci-hub.st Electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions are typically not feasible on the unsubstituted 1,3,4-thiadiazole ring. nih.gov

However, the presence of activating groups, such as amino groups, can facilitate electrophilic substitution. For example, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the 5-position when treated with bromine in acetic acid. nih.gov This indicates that the introduction of substituents onto the thiadiazole ring is possible, although the scope and conditions for such reactions are dependent on the nature of the substituents already present on the ring. nih.gov Nucleophilic substitution reactions are more common, particularly with halo-substituted thiadiazoles, where the halogen atom can be displaced by various nucleophiles. nih.gov

Synthesis of Schiff Bases and Hybrid Heterocyclic Systems Incorporating 1,3,4-Thiadiazole-2,5-diamine Moieties

The versatile 2,5-diamino-1,3,4-thiadiazole core serves as a valuable building block for the synthesis of more complex molecular architectures, including Schiff bases and hybrid heterocyclic systems.

The formation of Schiff bases, or azomethines, is a common strategy to derivatize the amino groups of 2,5-diamino-1,3,4-thiadiazole. This is typically achieved through the condensation reaction of the diamine with various aromatic aldehydes. For instance, the reaction of 2,5-diamino-1,3,4-thiadiazole with different substituted benzaldehydes can be carried out to produce a series of Schiff bases. These reactions are often catalyzed by a small amount of acid, such as hydrochloric acid, in a suitable solvent like ethanol (B145695) under reflux conditions. The resulting imine linkage (-N=CH-) is a key structural feature that can be crucial for the biological activity of the final compound.

Furthermore, the 1,3,4-thiadiazole nucleus can be integrated into larger, hybrid heterocyclic systems. This approach involves "clubbing" or linking the thiadiazole ring with other heterocyclic moieties such as 1,2,4-triazoles or 1,3,4-oxadiazoles. The synthesis of these hybrid molecules often proceeds through multi-step sequences. A common precursor is 2,5-dimercapto-1,3,4-thiadiazole, which can be alkylated and subsequently undergo hydrazinolysis to form a key intermediate. This intermediate can then be cyclized with various reagents to introduce the desired heterocyclic ring. For example, intramolecular ring closure of a bis-acid hydrazide derived from the thiadiazole core using carbon disulfide in the presence of potassium hydroxide (B78521) can yield a 2-mercapto-1,3,4-oxadiazole derivative.

Advanced Synthetic Techniques and Green Chemistry Protocols

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. Microwave-assisted synthesis and catalyst-mediated reactions are at the forefront of these advancements in the context of 1,3,4-thiadiazole chemistry.

Microwave-Assisted Synthesis for Enhanced Yields and Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles. The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be significantly accelerated under microwave conditions. For example, the reaction of substituted aryl or alkyl acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can be efficiently carried out under microwave irradiation to afford 2-amino-5-substituted-1,3,4-thiadiazoles. This method provides a rapid and efficient route to these important intermediates. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can lead to a significant rate enhancement and improved yields compared to classical heating.

Reactant 1Reactant 2ConditionsProductAdvantage
Substituted AcidThiosemicarbazideMicrowave, POCl32-amino-5-substituted-1,3,4-thiadiazoleHigh yields, short reaction time
N,N'-diacylhydrazinesLawesson's ReagentMicrowave, solvent-free2,5-diaryl-1,3,4-thiadiazoleMild conditions, easy separation

Catalyst-Mediated Reactions for Selective Functionalization

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. In the synthesis of N-substituted-1,3,4-thiadiazole-2,5-diamines, catalyst-mediated reactions play a crucial role, particularly in the selective functionalization of the amino groups.

One of the key challenges in the synthesis of compounds like this compound is achieving selective mono-alkylation of the diamine precursor. Various catalytic systems have been explored for the N-alkylation of aromatic amines, which can be adapted for this purpose. These include:

Phase Transfer Catalysis (PTC): PTC is a valuable technique for the alkylation of amines, often allowing the use of milder and more environmentally friendly inorganic bases and a wider range of solvents. A quaternary ammonium (B1175870) salt is typically used as the catalyst to facilitate the transfer of the alkylating agent between an aqueous and an organic phase. This method can be applied to the N-alkylation of heterocyclic amines. acsgcipr.org

Metal-Based Catalysis: Transition metal complexes, particularly those based on ruthenium, zinc, and cobalt, have been shown to be effective catalysts for the N-alkylation of aromatic amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.netnih.gov This approach is highly atom-economical as it produces water as the only byproduct. For example, a commercially available ruthenium complex has been used for the selective N-alkylation of a wide range of aromatic primary amines with various primary alcohols under mild conditions. nih.gov

Heterogeneous Catalysis: The use of solid-supported or nanoparticulate catalysts offers advantages in terms of catalyst recovery and reuse. For instance, magnesium oxide (MgO) nanoparticles have been reported as a heterogeneous basic catalyst for the synthesis of 2,5-diamino-1,3,4-thiadiazole derivatives. dntb.gov.uaresearchgate.net

The choice of catalyst and reaction conditions is critical to control the degree of substitution and achieve the desired N-ethyl derivative with high selectivity.

Catalyst TypeReactantsProductKey Features
Phase Transfer Catalyst2,5-diamino-1,3,4-thiadiazole, Ethyl halideThis compoundMild conditions, use of inorganic bases
Ruthenium Complex2,5-diamino-1,3,4-thiadiazole, EthanolThis compoundAtom-economical, water as byproduct
MgO NanoparticlesDithiocarbamate derivatives, Hydrazine sulfate2,5-diamino-1,3,4-thiadiazoleHeterogeneous, reusable catalyst

Chemical Reactivity and Transformation Pathways of N Ethyl 1,3,4 Thiadiazole 2,5 Diamine Derivatives

Reactivity at Ring Carbon and Heteroatoms

The inherent electronic nature of the 1,3,4-thiadiazole (B1197879) ring is pseudo-aromatic and electron-deficient, a consequence of the electronegativity of the two nitrogen atoms. nih.gov This characteristic renders the carbon atoms at the 2- and 5-positions electrophilic and thus susceptible to nucleophilic attack, while simultaneously making the ring generally resistant to electrophilic substitution. nih.govsci-hub.st

Electrophilic Attack on the 1,3,4-Thiadiazole Ring (e.g., Halogenation, Acylation, Sulfonation)

Direct electrophilic substitution on the 1,3,4-thiadiazole ring, such as nitration, acylation, or sulfonation, is generally difficult to achieve due to the low electron density at the ring's carbon atoms. nih.govsci-hub.st However, the presence of strong electron-donating groups, such as the amino and ethylamino moieties in N-Ethyl-1,3,4-thiadiazole-2,5-diamine, can activate the ring sufficiently to allow for certain electrophilic reactions.

Halogenation: The most notable electrophilic substitution is halogenation. For instance, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination when heated with bromine in acetic acid, yielding the corresponding 5-bromo derivatives. nih.gov This suggests that a derivative of this compound could potentially be halogenated at an unsubstituted ring position, provided one of the amine groups is appropriately protected or the reaction conditions are carefully controlled.

Table 1: Electrophilic Halogenation of Amino-Thiadiazole Derivatives
SubstrateReagentConditionProductReference
2-Amino-1,3,4-thiadiazole (B1665364) derivativesBr₂Acetic Acid, Heat2-Amino-5-bromo-1,3,4-thiadiazole derivatives nih.gov

Nucleophilic Substitution Reactions on Substituted Thiadiazoles

The electron-deficient nature of the carbon atoms in the 1,3,4-thiadiazole ring makes them highly susceptible to nucleophilic substitution, especially when a good leaving group is present at the C2 or C5 position. nih.gov Halogenated 1,3,4-thiadiazoles are key intermediates in this regard, as the halogen atom can be readily displaced by a wide variety of nucleophiles. nih.gov

For a derivative of this compound, if one of the amine groups were to be converted into a leaving group (e.g., via diazotization) or replaced by a halogen, this position would become a prime site for introducing new functional groups through nucleophilic substitution. Common nucleophiles include alkoxides, thiolates, and amines.

Table 2: Nucleophilic Substitution on Halogenated 1,3,4-Thiadiazoles
SubstrateNucleophileProductReference
5-Chloro-2-aryl-1,3,4-thiadiazoleVarious Nucleophiles (e.g., R-NH₂, R-SH)5-Substituted-2-aryl-1,3,4-thiadiazoles nih.gov

Reactivity of Exocyclic Amine Functionalities

The exocyclic amine groups at the C2 and C5 positions are nucleophilic and represent the primary sites for derivatization in this compound. The reactivity of the primary amine and the secondary N-ethyl amine can be selectively targeted based on reaction conditions.

Amine Condensation and Derivatization Reactions

The amine groups readily undergo reactions typical of primary and secondary amines. These reactions are crucial for synthesizing a wide array of derivatives. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides, such as acetic anhydride (B1165640), leads to the formation of amide derivatives. For 2,5-diamino-1,3,4-thiadiazole (B1295027), reaction with acetic anhydride yields the diacetyl derivative. nih.gov

Schiff Base Formation: The primary amine group can condense with aldehydes and ketones to form Schiff bases (imines). nih.govnih.gov This is a common strategy for creating complex derivatives by linking the thiadiazole core to other aromatic or heterocyclic systems. nih.gov

Alkylation: The amine groups can be further alkylated using alkyl halides. This allows for the introduction of various alkyl chains. ontosight.ai

Sulfonamide Formation: Reaction with sulfonyl chlorides can produce sulfonamide derivatives, a common moiety in pharmacologically active compounds. nih.gov

Reactivity Involving Nitrogen Atoms Attached to the Ring

The pyridine-like nitrogen atoms (N3 and N4) of the 1,3,4-thiadiazole ring are also sites of reactivity, particularly towards electrophiles. This reactivity can lead to the formation of quaternary salts or mesoionic compounds. nih.gov

N-Alkylation: The ring nitrogens can be alkylated by electrophiles like alkyl halides. This process, known as quaternization, results in the formation of 1,3,4-thiadiazolium salts. sci-hub.st This modification significantly alters the electronic properties and solubility of the molecule. The arylation of a ring nitrogen has also been reported using 9-chloroacridines in the presence of pyridine. researchgate.net

Ring-Opening and Rearrangement Mechanisms

While the 1,3,4-thiadiazole ring is generally stable, particularly in acidic conditions, it is susceptible to cleavage under strongly basic conditions. nih.govmdpi.com This ring-opening is a characteristic reaction of the nucleus and proceeds via nucleophilic attack on the ring carbons. nih.gov

Furthermore, rearrangements involving the 1,3,4-thiadiazole scaffold have been documented. The Dimroth rearrangement, for example, can occur in related heterocyclic systems, often under basic conditions, leading to the transformation of one heterocyclic system into another. researchgate.net This involves a ring-opening step followed by recyclization to form a thermodynamically more stable isomer. For instance, certain triazole systems have been shown to rearrange into 1,3,4-thiadiazoles under the action of a base. researchgate.net

Cycloaddition Reactions and Formation of Fused Systems

The presence of a 2-amino group on the 1,3,4-thiadiazole ring provides a versatile handle for the synthesis of fused bicyclic systems. A prominent transformation pathway involves the condensation reaction with bifunctional electrophiles, such as α-haloketones, to yield imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazoles. nih.govresearchgate.net This reaction is a powerful method for creating rigid, planar systems that are of significant interest in medicinal and materials chemistry.

The reaction mechanism is understood to proceed via an initial nucleophilic attack by the exocyclic amino group on the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular cyclization where the endocyclic nitrogen atom (at position 3) attacks the carbonyl carbon. A subsequent dehydration step then yields the aromatic fused imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole ring system. nih.gov The ambient nucleophilicity of the 2-amino group facilitates electrophilic attack, and ring formation between the exocyclic and endocyclic nitrogen atoms is a common and efficient process. nih.gov

The electrophilic substitution reactions on the resulting imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole system typically occur at the 5-position of the newly formed imidazole (B134444) ring. nih.gov This allows for further functionalization of the fused system.

Table 1: Representative Cycloaddition Reaction for the Formation of a Fused Imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole System

Reactant 1Reactant 2ConditionsProduct
This compound4-Bromophenacyl bromideReflux in Ethanol (B145695)2-Amino-5-ethylamino-6-(4-bromophenyl)imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole hydrobromide

This table illustrates a typical reaction based on established synthetic protocols for analogous 2-amino-1,3,4-thiadiazole derivatives. researchgate.net

Quaternization Reactions and Formation of Ionic Derivatives

A characteristic reaction of the 1,3,4-thiadiazole nucleus is its ability to undergo quaternization to form ionic derivatives. nih.gov Quaternization involves the alkylation of one of the ring's nitrogen atoms, resulting in a positively charged heterocyclic cation, known as a thiadiazolium salt. The specific site of alkylation (N-3 or N-4) can be influenced by the electronic effects of the substituents at the 2- and 5-positions.

These ionic derivatives are of interest due to their modified solubility and electronic properties. The process typically involves reacting the thiadiazole derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide), in a suitable solvent.

Furthermore, 1,3,4-thiadiazole derivatives are known to form mesoionic compounds. nih.govnih.gov Mesoionic systems are neutral, five-membered heterocyclic rings that possess a sextet of π-electrons and are characterized by delocalized positive and negative charges that cannot be represented by any single non-charged covalent structure. researchgate.net While distinct from simple quaternized salts, their formation can be initiated by reactions involving the ring nitrogens. Due to their unique charge distribution, mesoionic compounds can effectively cross cellular membranes, which is a valuable property in drug design. nih.govresearchgate.net

Table 2: Representative Quaternization Reaction for the Formation of a Thiadiazolium Salt

Reactant 1Reactant 2ConditionsProduct
This compoundMethyl Iodide (CH₃I)Stirring in a polar aprotic solvent (e.g., DMF) at room temperature2,5-Diamino-4-ethyl-3-methyl-1,3,4-thiadiazolium iodide*

*The precise structure of the product depends on the site of N-alkylation, which can be influenced by steric and electronic factors.

Spectroscopic and Structural Characterization of N Ethyl 1,3,4 Thiadiazole 2,5 Diamine and Its Analogs

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. In the analysis of N-Ethyl-1,3,4-thiadiazole-2,5-diamine and its analogs, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure.

The spectra of 2,5-disubstituted 1,3,4-thiadiazoles typically show common characteristic peaks. nih.gov The primary and secondary amine (N-H) groups are particularly prominent, exhibiting stretching vibrations in the range of 3100–3350 cm⁻¹. dergipark.org.tr Specifically, for related thiadiazole derivatives, N-H stretching bands have been observed between 3153 cm⁻¹ and 3285 cm⁻¹. dergipark.org.tr The bending vibration for the N-H group is typically found in the region of 1486–1495 cm⁻¹. dergipark.org.tr

The aliphatic C-H bonds of the ethyl group give rise to stretching vibrations, which are generally observed in the 2800–3000 cm⁻¹ range. dergipark.org.tr Aromatic C-H stretching, if present in an analog, would appear between 3000 and 3100 cm⁻¹. dergipark.org.tr

The structural backbone of the compound, the 1,3,4-thiadiazole (B1197879) ring, is characterized by the C=N stretching vibration, which typically appears in the 1572–1689 cm⁻¹ region. dergipark.org.tr Furthermore, the C-S-C linkage within the thiadiazole ring can be identified by peaks around 693–710 cm⁻¹. dergipark.org.tr The presence of these key absorption bands and the absence of peaks from starting materials (such as a strong carbonyl peak from an acid precursor around 1700-1750 cm⁻¹) confirm the successful synthesis of the target thiadiazole structure. dergipark.org.tr

Table 1: Typical FT-IR Absorption Data for N-Alkyl-1,3,4-thiadiazole-2,5-diamine Analogs

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
N-H (Amine) Stretching 3100 - 3350 dergipark.org.tr
N-H (Amine) Bending 1486 - 1495 dergipark.org.tr
C-H (Aliphatic) Stretching 2800 - 3000 dergipark.org.tr
C=N (Thiadiazole Ring) Stretching 1572 - 1689 dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for the precise structural elucidation of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of an N-ethyl substituted 1,3,4-thiadiazole diamine, distinct signals corresponding to the ethyl group and the amine protons are expected. For a closely related N-ethyl derivative, the protons of the ethyl group appear in the aliphatic region. nih.gov The methyl (CH₃) protons typically resonate as a triplet around δ 1.15 ppm, while the methylene (B1212753) (CH₂) protons, which are adjacent to the nitrogen atom, appear as a quartet in the range of δ 3.24–3.28 ppm. nih.gov

The proton of the secondary amine (NH) attached to the ethyl group is observed as a distinct signal. nih.gov For an N-ethyl derivative, this exocyclic NH proton has been reported to resonate at approximately δ 7.89 ppm. nih.gov The protons of the primary amino (NH₂) group at the other position of the thiadiazole ring would likely appear as a broad singlet. In various 2-amino-1,3,4-thiadiazole (B1665364) derivatives, these NH₂ protons have been observed around δ 7.00 ppm. mdpi.com

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound

Protons Multiplicity Expected Chemical Shift (ppm) Reference
-CH₂CH₃ Triplet ~ 1.15 nih.gov
-CH₂ CH₃ Quartet ~ 3.24 - 3.28 nih.gov
-NH -Ethyl Singlet/Triplet ~ 7.89 nih.gov

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. For this compound, signals for the ethyl group carbons and the two distinct carbons of the thiadiazole ring are key identifiers.

The carbons of the ethyl group are found in the aliphatic region of the spectrum. The terminal methyl (CH₃) carbon has been reported at approximately δ 14.12 ppm, and the methylene (CH₂) carbon attached to the nitrogen is found further downfield at around δ 40.04 ppm. nih.gov

The two carbon atoms of the 1,3,4-thiadiazole ring are highly deshielded due to the adjacent electronegative nitrogen and sulfur atoms. Their signals typically appear between δ 159 and 181 ppm. dergipark.org.trmdpi.com In N-substituted analogs, the carbon atom adjacent to the secondary amine (C-NHR) is often observed between δ 163 and 169 ppm, while the carbon adjacent to the primary amine (C-NH₂) is found in a similar range. dergipark.org.trnih.gov

Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound | Carbon | Expected Chemical Shift (ppm) | Reference | |---|---|---|---| | -CH₂CH₃ | ~ 14.12 | nih.gov | | -CH₂ CH₃ | ~ 40.04 | nih.gov | | C2/C5 (Thiadiazole Ring) | 159 - 181 | dergipark.org.trmdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (MS, HRMS)

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the compound. For this compound (C₄H₈N₄S), the expected exact mass is approximately 144.05 g/mol . High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition.

In the mass spectrum, the protonated molecular ion [M+H]⁺ would be observed at an m/z value corresponding to the molecular weight plus a proton (approx. 145.06). The fragmentation pattern of related 2-amino-1,3,4-thiadiazole derivatives often involves initial cleavages of the substituent groups. nih.gov For the N-ethyl derivative, a likely fragmentation pathway would be the loss of the ethyl group or parts of it.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic thiadiazole ring. The 1,3,4-thiadiazole core acts as a chromophore. Studies on various 1,3,4-thiadiazole derivatives show characteristic absorption bands in the UV region. nih.gov For example, analogs have displayed absorption maxima (λmax) at wavelengths ranging from 241 nm to 374 nm. nih.gov These absorptions are typically attributed to π → π* and n → π* electronic transitions within the conjugated system of the thiadiazole ring and its amino substituents. The exact position and intensity of the absorption bands can be influenced by the solvent polarity and the nature of the substituents on the ring. dergipark.org.tr

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of very close analogs like 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) and N-(5-ethyl- mdpi.comnih.govrdd.edu.iq-thiadiazole-2-yl)toluenesulfonamide allows for a reliable prediction of its structural features. nih.govresearchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-amino-5-ethyl-1,3,4-thiadiazole

Elemental Composition Analysis (e.g., CHNS)

Elemental composition analysis is a fundamental technique in the characterization of novel chemical compounds. For this compound and its analogs, this analysis, typically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur), provides a crucial validation of their empirical formula. The process involves the combustion of a small, precisely weighed sample at high temperatures. The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are then quantitatively measured, allowing for the determination of the percentage by mass of each element in the original compound.

The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values, generally within a margin of ±0.4%, is considered strong evidence for the structural integrity and purity of the synthesized compound. researchgate.neteprajournals.com This analytical method is routinely employed alongside spectroscopic techniques to unequivocally confirm the identity of newly synthesized 1,3,4-thiadiazole derivatives. nih.govresearchgate.net

For the target compound, This compound (C₄H₈N₄S) , the theoretical elemental composition has been calculated. The following table presents these theoretical values.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassCountTotal MassPercentage (%)
CarbonC12.011448.04434.29
HydrogenH1.00888.0645.75
NitrogenN14.007456.02839.98
SulfurS32.06132.0622.88
Total 140.196 100.00

Table 2: Elemental Analysis Data for an Analog: 5-phenyl-1,3,4-thiadiazole-2-amine Azo Dye Derivative (C₁₄H₁₀N₄OS)

ElementCalculated (%)Found (%)
Carbon59.5659.55
Hydrogen3.573.59
Nitrogen19.8519.84

Similarly, a study on derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole provides further examples of elemental analysis confirming the successful synthesis of complex heterocyclic structures. researchgate.net

Table 3: Elemental Analysis Data for a 2-amino-5-mercapto-1,3,4-thiadiazole Analog (C₇H₇N₅O₂S₂)

ElementCalculated (%)Found (%)
Carbon33.6733.68
Hydrogen2.472.49
Nitrogen24.5424.53
Sulfur33.7133.70

The data presented for these analogs underscore the reliability and necessity of elemental analysis in the structural elucidation of 1,3,4-thiadiazole derivatives. The consistency between the calculated and found values in these examples provides a high degree of confidence in the assigned molecular formulas and the purity of the synthesized compounds. researchgate.net

Computational and Theoretical Investigations on N Ethyl 1,3,4 Thiadiazole 2,5 Diamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles. These methods have been widely applied to 1,3,4-thiadiazole (B1197879) derivatives to elucidate their electronic characteristics and predict their reactivity. dergipark.org.trscielo.br

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic properties of 1,3,4-thiadiazole systems. dergipark.org.tr DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to determine optimized ground-state geometries, vibrational frequencies, and key electronic parameters. scielo.brnih.gov

Theoretical studies on related 1,3,4-thiadiazole structures have successfully calculated geometric parameters like bond lengths and angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. acs.org These calculations also provide insights into the distribution of electron density and molecular electrostatic potential (MESP), identifying regions susceptible to electrophilic or nucleophilic attack. nih.gov The planarity of the thiadiazole ring is a common feature confirmed by these calculations, with dihedral angles close to zero. acs.org

Note: Data is representative of DFT calculations performed on similar 2-amino-1,3,4-thiadiazole (B1665364) structures.

The Frontier Molecular Orbital (FMO) theory is a practical method for assessing a molecule's chemical stability and reactivity. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial quantum mechanical parameters. scielo.brmdpi.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scielo.br

For 1,3,4-thiadiazole derivatives, DFT calculations show that the HOMO is often distributed over the electron-rich regions, including the sulfur and nitrogen atoms of the ring, while the LUMO may be spread across the entire molecule. scielo.br The energy gap is a key parameter used to calculate other chemical reactivity descriptors, such as chemical hardness and electronegativity. scielo.br The distribution of these orbitals is significantly affected by the nature and position of substituents on the thiadiazole ring. scielo.br

Table 2: Example Frontier Orbital Energies for 1,3,4-Thiadiazole Derivatives

Derivative EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Derivative A -6.5 -1.8 4.7
Derivative B -6.2 -2.1 4.1

Note: These values are illustrative and represent typical ranges found in DFT studies of substituted 1,3,4-thiadiazoles. scielo.brmdpi.com

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comjpsionline.com This method is extensively used in drug design to understand how ligands, such as N-Ethyl-1,3,4-thiadiazole-2,5-diamine derivatives, might interact with a biological target, typically a protein or enzyme. mdpi.com

Docking studies on various 1,3,4-thiadiazole compounds have been performed to investigate their potential as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and tubercular proteins. mdpi.commdpi.comjpsionline.com These studies reveal specific binding modes, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and arene-arene interactions with amino acid residues in the active site of the target protein. researchgate.net The results are often quantified by a docking score, where a more negative value indicates a higher predicted binding affinity. jpsionline.com

For instance, docking studies have shown that the nitrogen atoms of the thiadiazole ring and the amino substituents can act as crucial hydrogen bond acceptors or donors, anchoring the ligand within the protein's binding pocket. researchgate.net

In Silico Pharmacophore Modeling and Ligand-Based Drug Design Methodologies

Pharmacophore modeling is a cornerstone of ligand-based drug design. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that is necessary for a molecule to exert a specific biological activity.

This methodology has been applied to 1,3,4-thiadiazole systems to identify new potential therapeutic agents. mdpi.com For example, a pharmacophore model can be generated based on a known active ligand (e.g., an inhibitor complexed with its target receptor). mdpi.com This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, is then used as a 3D query to screen large compound databases (like ZINC15) to find novel molecules that match the pharmacophore and are therefore likely to be active. mdpi.com This in silico screening approach significantly accelerates the discovery of potential lead compounds for further development. mdpi.com

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including synthetic pathways and metabolic transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction coordinate diagram can be constructed.

For systems involving the 1,3,4-thiadiazole scaffold, computational methods can be used to explore the feasibility of different reaction pathways. For example, DFT calculations can be employed to determine the energy barrier for the conversion between different tautomers (e.g., amino vs. imino forms) of a substituted 2-amino-1,3,4-thiadiazole, providing insight into which form is more stable. acs.orgnih.gov Furthermore, calculations can map the transition state and energy profile for key synthetic steps, such as the intramolecular cyclization of a thiosemicarbazide (B42300) precursor to form the thiadiazole ring. nih.gov One study on a related compound calculated the rotational barrier of the amino group, which is a type of mechanistic investigation into molecular dynamics. acs.org Such studies help rationalize experimental observations and optimize reaction conditions to improve yields and selectivity. researchgate.net

Structure Activity Relationship Sar Studies in N Ethyl 1,3,4 Thiadiazole 2,5 Diamine Derivatives

Impact of N-Ethyl and Other N-Substitutions on Molecular Recognition and Biological Activity Profiles

The substituents attached to the nitrogen atoms of the diamine scaffold play a critical role in defining the biological activity profile of the molecule. The nature, size, and electronic properties of these N-substituents can significantly alter the compound's interaction with its biological target. nih.gov

In a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives featuring a piperazine (B1678402) ring linked to the amino group, the substitution pattern on the distal nitrogen (N4) of the piperazine moiety was found to be a key determinant of antitumor potency. nih.govmdpi.com A comparative analysis revealed that even minor modifications could lead to substantial changes in activity. For instance, elongating a methyl group on the piperazine nitrogen to an ethyl group resulted in a two-fold increase in cytotoxic potency against the MCF-7 breast cancer cell line. nih.govmdpi.com This suggests that the ethyl group may provide more favorable steric or hydrophobic interactions within the target's binding pocket.

These findings underscore the importance of the N-substituent in molecular recognition. The size, lipophilicity, and electronic nature of groups such as N-ethyl and other, more complex moieties dictate the binding affinity and efficacy of these compounds.

Table 1: Effect of N-Substitutions on Cytotoxic Activity (IC50 in µg/mL) of 5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine Derivatives against MCF-7 Cells nih.govmdpi.com

Compound IDN4-Piperazine SubstituentIC50 (µg/mL) vs. MCF-7

Influence of Substituents at the 5-Position of the 1,3,4-Thiadiazole (B1197879) Ring on Pharmacological Potency

The 5-position of the 1,3,4-thiadiazole ring is a key site for chemical modification, and substituents at this position profoundly influence the compound's pharmacological properties. nih.govmdpi.com Research has consistently shown that the electronic and steric characteristics of the group at C5 are critical for potency across various biological activities, including anticancer, diuretic, and antiviral effects.

For anticancer activity, the introduction of an aromatic ring at the 5-position is a common strategy that often enhances the cytotoxic effect. nih.gov The nature of the substituents on this aryl ring is also crucial. Studies have demonstrated that electron-withdrawing groups on a 5-phenyl ring can significantly boost potency. nih.govmdpi.com For example, derivatives with a 5-phenyl ring substituted with an amido, nitro, or chloro group showed higher activity, whereas electron-donating groups like methyl were found to be detrimental to cytotoxicity. mdpi.com The choice of a 5-(4-chlorophenyl) scaffold in several studies was based on the observation that the electron-withdrawing chlorine atom enhances cytotoxic activity. nih.gov

The influence of 5-position substituents extends to other biological activities as well. In the context of diuretic agents, derivatives with a methyl group at the 5-position displayed higher activity compared to those with an amino group at the same position. mdpi.com Similarly, for anti-HBV activity, the substitution of a methyl group at the 5-position was found to increase the inhibition of viral DNA. mdpi.com In the realm of antioxidants, for a series of 2-mercapto-1,3,4-thiadiazoles, increasing the number of halogen atoms on an aliphatic side chain at the 5-position led to a corresponding increase in antioxidant activity. researchgate.net

Table 2: Influence of 5-Position Substituents on Various Biological Activities

Biological ActivityFavorable 5-SubstituentUnfavorable 5-SubstituentReference

Stereoelectronic Effects and Conformational Preferences on Biological Response

The biological response of 1,3,4-thiadiazole derivatives is not solely dependent on the identity of their substituents but is also intricately linked to their three-dimensional structure, including stereoelectronic effects and conformational preferences. scielo.br The high aromatic character of the 1,3,4-thiadiazole ring imparts significant in vivo stability, while its mesoionic nature facilitates the crossing of cellular membranes to engage with intracellular targets. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to investigate the various possible conformers of 1,3,4-thiadiazole derivatives and their corresponding electronic and spectral properties. scielo.br These studies reveal that different conformations of the same molecule can have distinct properties. For example, the chemical shift values of protons, particularly the -NH proton, are significantly affected by the molecule's conformation. Theoretical calculations for certain derivatives showed that the -NH chemical shift could vary by over 6 ppm between different stable conformers. scielo.br Similarly, the vibrational frequencies of key functional groups like C=O and N-H are also conformation-dependent. scielo.br

Rational Design Principles for Optimizing Molecular Scaffolds

The optimization of the 1,3,4-thiadiazole scaffold is increasingly guided by rational design principles, which leverage existing SAR data and computational methods to create more effective drug candidates. nih.gov This approach moves beyond random screening to a more targeted strategy for drug discovery.

One key principle is pharmacophore-based design . This involves identifying a core structure known to possess a desired biological activity and then systematically modifying it. For example, the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold was chosen as a starting point for designing new anticancer agents precisely because previous reports indicated that the electron-withdrawing chlorine atom boosted activity. nih.gov Similarly, the design of novel antioxidants has been based on the "combination principle," which involves linking the bioactive 1,3,4-thiadiazole ring with a known antioxidant moiety, such as a thiol group, to create a hybrid molecule with enhanced properties. researchgate.net

Computational methods are also integral to the rational design process. Techniques like the Electronic-Topological Method (ETM) and feed-forward neural networks have been used to analyze the relationship between the structure of 1,3,4-thiadiazole derivatives and their antituberculosis activity. nih.gov Such analyses can identify specific pharmacophoric features (features required for activity) and anti-pharmacophoric features (features that hinder activity). This information can then be used to virtually screen new compound libraries or to design novel molecules with a higher probability of being active. nih.gov Molecular docking studies are also employed to predict how newly designed molecules will bind to their target, such as the VEGFR-2 kinase, providing insights that guide further structural modifications. researchgate.net These in silico approaches help prioritize which compounds to synthesize, saving time and resources in the drug development pipeline. nih.gov

Future Research Directions and Interdisciplinary Prospects for N Ethyl 1,3,4 Thiadiazole 2,5 Diamine Research

Development of Advanced Synthetic Strategies for Novel and Complex Analogs

Future synthetic research should move beyond traditional methods to embrace more sophisticated and efficient strategies for the creation of diverse analogs of N-Ethyl-1,3,4-thiadiazole-2,5-diamine. A key area of development will be the application of diversity-oriented synthesis (DOS) . This approach will enable the systematic generation of a wide array of structurally varied analogs by employing branching reaction pathways from a common starting material. nih.gov The establishment of a robust solid-phase synthesis protocol for the this compound core would be a significant step, allowing for the rapid assembly of large compound libraries with diverse functional groups. nih.gov

Furthermore, the use of multi-component reactions (MCRs) presents a promising avenue for the efficient, one-pot synthesis of complex derivatives. Designing MCRs that incorporate the N-ethylamino and amino functionalities in a single, atom-economical step would significantly streamline the synthetic process. Post-synthetic modification of the diamine scaffold will also be a critical area of focus. This will involve the selective functionalization of the amino groups to introduce a variety of substituents, thereby fine-tuning the electronic and steric properties of the final compounds.

A summary of potential advanced synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Diversity-Oriented Synthesis (DOS)Systematic synthesis of a wide variety of molecular structures from a common starting material.Rapid generation of structurally diverse compound libraries for screening.
Solid-Phase SynthesisSynthesis of compounds on a solid support, allowing for easy purification and automation.High-throughput synthesis and purification of analogs.
Multi-Component Reactions (MCRs)One-pot reactions where three or more reactants combine to form a single product.Increased efficiency, atom economy, and reduced waste.
Post-Synthetic ModificationChemical modification of a pre-formed scaffold.Allows for the introduction of a wide range of functional groups to fine-tune properties.

Exploration of Undiscovered Reactivity Pathways and Transformations

A deeper understanding of the reactivity of the this compound ring system is essential for its development. Future research should focus on exploring less conventional reaction pathways. For instance, investigating the susceptibility of the thiadiazole ring to ring-opening and rearrangement reactions could lead to novel heterocyclic systems. nih.govresearchgate.net The Dimroth rearrangement, a known transformation in some nitrogen-containing heterocycles, could be a potential pathway to access isomeric structures with unique properties. researchgate.net

The amino substituents on the thiadiazole ring offer opportunities for exploring unique reactivity. Their role in directing electrophilic aromatic substitution or participating in cycloaddition reactions is an area ripe for investigation. nih.gov The development of metal-catalyzed cross-coupling reactions at the amino positions would provide a powerful tool for creating complex C-N bonds and introducing novel aryl or alkyl substituents. Furthermore, a systematic study of the tautomeric forms of this compound and their influence on reactivity will be crucial for predicting and controlling reaction outcomes. isres.org

Integration with Emerging Spectroscopic and Analytical Techniques

To fully characterize the novel analogs of this compound, it is imperative to integrate advanced spectroscopic and analytical techniques. While standard techniques like 1H and 13C NMR are fundamental, future studies will benefit from the application of more sophisticated methods. mdpi.commdpi.com Two-dimensional NMR techniques, such as HSQC and HMBC, will be invaluable for the unambiguous assignment of complex structures.

Solid-state NMR spectroscopy could provide insights into the crystal packing and intermolecular interactions of these compounds in the solid state. The use of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), will be essential for confirming the elemental composition of newly synthesized compounds. mdpi.com Additionally, single-crystal X-ray diffraction will provide definitive structural elucidation and detailed information on bond lengths, angles, and conformations, which are critical for structure-activity relationship studies.

The table below outlines key spectroscopic techniques and their applications.

TechniqueApplication
2D NMR (HSQC, HMBC)Unambiguous structural assignment of complex analogs.
Solid-State NMRCharacterization of solid-state structure and intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS)Accurate determination of elemental composition.
Single-Crystal X-ray DiffractionDefinitive determination of three-dimensional molecular structure.

Predictive Modeling and Machine Learning Applications in Compound Design

The integration of computational chemistry and machine learning will be a transformative force in the future design of this compound analogs. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities or material properties. nih.gov These models can then be used to predict the properties of virtual compounds, prioritizing the synthesis of the most promising candidates.

Machine learning algorithms, particularly deep learning, can be trained on existing data to identify complex patterns and relationships that are not apparent from traditional analysis. nih.gov These models can be employed for de novo drug design, generating novel molecular structures with desired properties. Predictive modeling can also be used to forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potential drug candidates, reducing the likelihood of late-stage failures in the drug development pipeline. The use of computational docking studies can help in understanding the potential binding modes of these compounds with biological targets, guiding the design of more potent and selective inhibitors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Ethyl-1,3,4-thiadiazole-2,5-diamine, and what experimental parameters are critical for yield optimization?

  • Methodology : The compound can be synthesized via cyclization of thiourea derivatives or through reactions involving hydrazinecarbothioamides. For example, cyclization in dimethylformamide (DMF) with iodine and triethylamine under reflux is a common approach . Ethanol as a solvent with triethylamine as a base has also been used for analogous thiadiazole derivatives, requiring precise control of reaction time (6 hours) and stoichiometry . Key parameters include solvent polarity, temperature (room temperature vs. reflux), and the molar ratio of reactants.

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodology : Nuclear magnetic resonance (¹H and ¹³C NMR) and infrared (IR) spectroscopy are primary tools. For instance, ¹H NMR can confirm the ethyl substituent’s presence via signals at δ 1.2–1.4 ppm (CH₃) and δ 3.3–3.5 ppm (CH₂), while IR identifies amine N-H stretches (~3300 cm⁻¹) and thiadiazole ring vibrations (1600–1500 cm⁻¹) . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Antimicrobial activity can be tested against E. coli, B. mycoides, and C. albicans using disk diffusion or microdilution assays . For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) are standard. Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide initial activity profiles.

Advanced Research Questions

Q. How do substituents on the thiadiazole core influence biological activity, and what structure-activity relationships (SAR) are observed in analogs?

  • Methodology : Comparative studies of analogs (e.g., N-butyl, N-phenyl derivatives) reveal that alkyl chains enhance lipophilicity and membrane permeability, while aromatic groups (e.g., phenyl) may improve target binding via π-π interactions . For example, N-butyl analogs show stronger antimicrobial activity, whereas N-phenyl derivatives exhibit anticancer properties . Quantitative SAR (QSAR) models using logP and Hammett constants can predict activity trends.

Q. What mechanistic insights explain contradictions in reported biological activities of thiadiazole derivatives?

  • Methodology : Discrepancies in antimicrobial efficacy (e.g., variable MIC values) may arise from differences in bacterial strain resistance or assay conditions (e.g., nutrient media pH). For example, activity against E. coli in was pH-dependent, with reduced efficacy in alkaline conditions . Redox titration and ROS detection assays can clarify whether oxidative stress mechanisms are involved.

Q. How can reaction pathways for thiadiazole formation be validated, and what intermediates are critical?

  • Methodology : Intermediate trapping (e.g., hydrazinecarbothioamides) and kinetic studies using TLC or HPLC-MS monitor reaction progress . For this compound, the presence of a brominated acetophenone intermediate (e.g., 2-bromo-2-substituted acetophenones) accelerates cyclization, as shown in diphenyl analogs . Isotopic labeling (¹⁵N) can trace nitrogen incorporation into the thiadiazole ring.

Q. What advanced analytical methods resolve purity issues in synthesized batches?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates impurities, while X-ray crystallography confirms absolute configuration and crystal packing . Differential scanning calorimetry (DSC) identifies polymorphic forms, which may affect solubility and bioavailability.

Q. How does the compound interact with specific biological targets, such as enzymes or DNA?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like dihydrofolate reductase (DHFR) or topoisomerase II. Fluorescence quenching assays with bovine serum albumin (BSA) quantify protein binding constants (Kb = 10⁴–10⁶ M⁻¹) . Gel electrophoresis detects DNA intercalation or cleavage activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.